molecular formula C10H10N2O2S B168687 Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate CAS No. 171179-86-5

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B168687
CAS No.: 171179-86-5
M. Wt: 222.27 g/mol
InChI Key: ZUFCPBFANOWUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2S. This compound is known for its unique structure, which combines a thieno ring with a pyridine ring, making it a valuable molecule in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate typically involves the reaction of 3-aminothiophene-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminothieno[2,3-b]pyridine-2-carboxamides
  • Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series
  • 4-(4-Cyclopropyl-1H-imidazol-1-yl)picolinic acid

Uniqueness

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is unique due to its specific combination of a thieno ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-7(11)8-6(15-9)4-3-5-12-8/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFCPBFANOWUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Reactant of Route 5
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Customer
Q & A

Q1: What is the significance of Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate in organic synthesis?

A1: this compound serves as a crucial starting material for synthesizing diverse pyridothienopyrimidine derivatives. In the research paper "A CONVENIENT SYNTHESIS OF NEW PYRIDOTHIENOPYRIMIDIN-4 (3H) ONES AND PYRIDOTHIENOPYRIMIDIN-2, 4(1H, 3H) DIONES" [], the authors utilize this compound in a base-catalyzed cyclocondensation reaction. []

Q2: What specific reactions were conducted using this compound in this research?

A2: The research employed this compound in two key reactions:

  1. Reaction with aryl nitriles: This reaction produces new derivatives of 2-substituted pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)ones. []
  2. Reaction with aryl or alkyl isocyanates: This reaction yields 3-substituted pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-2,4(1H,3H)diones. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.